2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one
CAS No.:
Cat. No.: VC9680067
Molecular Formula: C18H22N4O4S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22N4O4S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C18H22N4O4S/c23-17(12-22-18(24)16-4-2-1-3-14(16)11-19-22)21-8-6-20(7-9-21)15-5-10-27(25,26)13-15/h1-4,11,15H,5-10,12-13H2 |
| Standard InChI Key | LRSWDODMLDVIAW-UHFFFAOYSA-N |
| SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
| Canonical SMILES | C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Introduction
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one is a complex organic compound that combines several functional groups, making it a subject of interest in medicinal chemistry. This compound features a phthalazinone core, a piperazine ring, and a dioxidotetrahydrothiophene moiety, which contribute to its potential biological activities.
Synthesis and Chemical Reactivity
The synthesis of 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one typically involves multi-step chemical reactions. These may include condensation reactions between appropriate precursors to form the phthalazinone core and subsequent modifications to introduce the piperazine and dioxidotetrahydrothiophene moieties.
Synthesis Steps
-
Formation of Phthalazinone Core: This involves the reaction of appropriate aromatic compounds with hydrazine derivatives under specific conditions .
-
Introduction of Piperazine and Dioxidotetrahydrothiophene Moieties: This step may involve alkylation or acylation reactions to attach these groups to the phthalazinone core.
Biological Activities and Potential Applications
Given its structural features, 2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)phthalazin-1(2H)-one may exhibit a range of biological activities. Phthalazinone derivatives are known for their antidiabetic, antiallergic, and anticancer properties .
Potential Applications
| Application Area | Potential Biological Activity |
|---|---|
| Diabetes Management | Antidiabetic activity |
| Allergy Treatment | Antiallergic effects |
| Cancer Therapy | Antiproliferative effects |
Future Research Directions
-
In Vitro and In Vivo Studies: To assess its efficacy and safety in biological systems.
-
Structure-Activity Relationship (SAR) Studies: To optimize its pharmacological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume